6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol
Description
Properties
Molecular Formula |
C12H7ClFIO |
|---|---|
Molecular Weight |
348.54 g/mol |
IUPAC Name |
4-chloro-5-(2-fluorophenyl)-2-iodophenol |
InChI |
InChI=1S/C12H7ClFIO/c13-9-6-11(15)12(16)5-8(9)7-3-1-2-4-10(7)14/h1-6,16H |
InChI Key |
MRJSIWGQMGUWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)I)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The biphenyl core in the target compound introduces conformational rigidity and extended π-systems compared to single-ring analogs like 4-chloro-2-iodophenol.
- The iodine substituent may enhance intermolecular interactions (e.g., halogen bonding), which are critical in crystal engineering and receptor binding.
Heterocyclic Halogenated Compounds
Key Observations :
- Quinoline and quinazoline derivatives exhibit pronounced antimicrobial and herbicidal activities, likely due to their planar heterocyclic cores enhancing DNA/enzyme interaction.
Key Observations :
Preparation Methods
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency and selectivity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) enhance solubility of intermediates during iodination, while dichloromethane is preferred for chlorination due to its inertness. Microwave-assisted synthesis, though not explicitly detailed in the cited sources, is inferred to accelerate reactions like hydrolysis or coupling by enabling rapid heating.
Table 1: Solvent Optimization in Iodination Reactions
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 80 | 78 | 95 |
| NMP | 100 | 82 | 97 |
| Acetic Acid | 120 | 65 | 89 |
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) are indispensable for Suzuki couplings, with ligand choice affecting turnover. For iodination, copper(I) iodide serves as a cost-effective catalyst in Ullmann-type reactions.
Protection-Deprotection Dynamics
The hydroxyl group at position 3 necessitates protection during halogenation to prevent undesired side reactions. Common strategies include:
-
Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) to form a stable ether.
-
Acetylation : Temporary protection with acetic anhydride, removed via alkaline hydrolysis post-iodination.
Purification and Characterization
Extraction and Crystallization
Post-reaction mixtures are typically extracted with chloroform or dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. Crystallization from ethanol/water mixtures yields the pure product as a light yellow solid.
Table 2: Crystallization Conditions and Outcomes
| Solvent System | Cooling Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Water | Slow | 85 | 98 |
| Acetone/Hexane | Rapid | 72 | 94 |
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with characteristic shifts for aromatic protons adjacent to halogens. High-resolution mass spectrometry (HRMS) validates molecular weight (348.54 g/mol).
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing halogenation at unintended positions is minimized by:
Q & A
Q. What are the standard synthetic routes for preparing 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol?
The synthesis typically involves sequential halogenation of a biphenyl precursor. Key steps include:
- Halogen introduction : Selective iodination at the 4-position using iodine monochloride (ICl) under controlled conditions, followed by fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF) at the 2'-position. Chlorination is often achieved via electrophilic substitution with Cl₂/FeCl₃ .
- Hydroxyl group protection : The 3-hydroxyl group is protected (e.g., as a silyl ether) to prevent side reactions during halogenation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns, but the heavy iodine atom may cause splitting or broadening of signals. ¹⁹F NMR confirms fluorination efficiency .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as seen in analogous iodinated aromatic systems .
Q. How should researchers handle stability and storage of this compound?
The compound is moisture-sensitive and prone to oxidative degradation. Storage at 2–8°C under inert gas (argon/nitrogen) in amber vials is advised. Stability under reaction conditions (e.g., in polar aprotic solvents like DMF) should be monitored via TLC .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis yield?
DOE minimizes trial-and-error by systematically varying factors like:
Q. What computational tools predict regioselectivity in halogenation reactions?
Density Functional Theory (DFT) calculates activation energies for competing reaction pathways. For example:
- Iodination at the 4-position is favored due to lower activation energy (ΔG‡ = 25 kcal/mol) compared to 5-position (ΔG‡ = 32 kcal/mol) in biphenyl systems.
- Software like Gaussian or ORCA, combined with transition-state modeling, guides experimental design .
Q. How does the iodine substituent influence reactivity compared to bromo/chloro analogues?
- Electrophilic substitution : Iodine’s electron-withdrawing effect deactivates the ring, slowing further substitution. However, its large atomic radius enhances steric hindrance, altering reaction pathways.
- Cross-coupling reactions : The iodine group enables Suzuki-Miyaura couplings with boronic acids, unlike chloro/fluoro analogues, due to stronger C–I bond activation .
Q. How to resolve contradictions in reported yields for iodination steps?
Discrepancies (e.g., 60% vs. 85% yields) may arise from:
- Solvent effects : DMF vs. THF alters iodine solubility and reaction kinetics.
- Catalyst purity : Trace moisture in FeCl₃ reduces iodination efficiency. Validation via controlled replicate experiments under standardized conditions is critical .
Q. What strategies improve regioselectivity in multi-halogenated systems?
- Directed ortho-metalation : Use of directing groups (e.g., –OH) with Grignard reagents to control halogen placement.
- Microwave-assisted synthesis : Enhances kinetic control, reducing side-product formation in competing substitution pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
